molecular formula C8H10BrClFN B15048217 2-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride

2-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride

Cat. No.: B15048217
M. Wt: 254.53 g/mol
InChI Key: HRBABKXCGXUORB-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride is an organic compound that features a bromine atom, a fluorine atom, and an amine group attached to an ethan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and fluoroethanamine.

    Formation of Intermediate: The 4-bromobenzaldehyde undergoes a nucleophilic addition reaction with fluoroethanamine to form an intermediate.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of 2-(4-Bromophenyl)-2-fluoroethan-1-amine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and pressures, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of 2-(4-Bromophenyl)-2-fluoroethanone.

    Reduction: Formation of 2-(4-Bromophenyl)-2-fluoroethanol.

    Substitution: Formation of 2-(4-Hydroxyphenyl)-2-fluoroethan-1-amine.

Scientific Research Applications

2-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-2-chloroethan-1-amine hydrochloride
  • 2-(4-Bromophenyl)-2-iodoethan-1-amine hydrochloride
  • 2-(4-Bromophenyl)-2-methylethan-1-amine hydrochloride

Uniqueness

2-(4-Bromophenyl)-2-fluoroethan-1-amine hydrochloride is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H10BrClFN

Molecular Weight

254.53 g/mol

IUPAC Name

2-(4-bromophenyl)-2-fluoroethanamine;hydrochloride

InChI

InChI=1S/C8H9BrFN.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8H,5,11H2;1H

InChI Key

HRBABKXCGXUORB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CN)F)Br.Cl

Origin of Product

United States

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